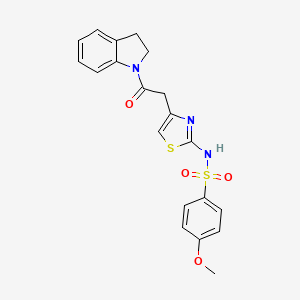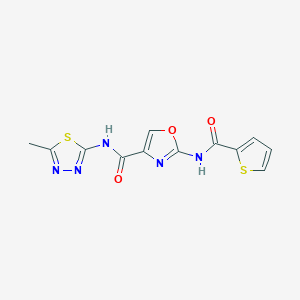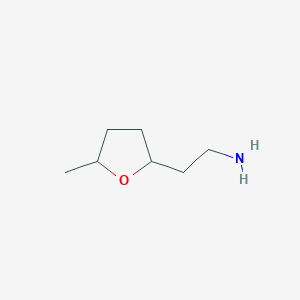
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide, also known as MFPA, is a compound that has been studied for its potential applications in scientific research. This molecule is a member of the class of compounds known as chalcones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Mécanisme D'action
The mechanism of action of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to have various biochemical and physiological effects. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to reduce the production of inflammatory cytokines such as IL-6 and TNF-α. In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which allows for the production of high yields of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with high purity. One limitation of using (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many future directions for research on (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for various diseases. Another direction is to explore its potential applications in other scientific fields, such as neurology and immunology. Additionally, research could focus on developing new derivatives of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with improved biological activities and reduced toxicity. Overall, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is a promising compound for scientific research with many potential applications.
Méthodes De Synthèse
The synthesis of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide involves the reaction between 5-methylfurfural and acetophenone in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with an acid to yield (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide. This method has been optimized to produce high yields of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with high purity.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-13(17-11)9-10-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDPZNNYNDPSO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)
![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)


![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2981690.png)
![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2981692.png)
![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2981697.png)
